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molecular formula C8H11NO3 B062187 Ethyl 2-(3-methylisoxazol-5-yl)acetate CAS No. 173850-46-9

Ethyl 2-(3-methylisoxazol-5-yl)acetate

Cat. No. B062187
M. Wt: 169.18 g/mol
InChI Key: NGZXLVXMAFQCHP-UHFFFAOYSA-N
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Patent
US09249161B2

Procedure details

To a solution of 2-(3-methylisoxazol-5-yl)acetic acid (7.28 g, 51.6 mmol) in EtOH (200 mL, 3425 mmol) was added concentrated H2SO4 (0.30 mL, 5.63 mmol) at room temperature. After 48 h, the reaction mixture was concentrated in vacuo to give a dark brown oil. The crude ester was filtered over a plug of silica (50 g) and the product was eluted with 40% Et2O:60% Hexanes (400 mL). The filtrate was subsequently concentrated to give the product ethyl 2-(3-methylisoxazol-5-yl)acetate (8.50 g, 50.2 mmol, 97% yield) as a clear oil. LC/MS m/z 170 [M+H]+.
Quantity
7.28 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
0.3 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:6]=[C:5]([CH2:7][C:8]([OH:10])=[O:9])[O:4][N:3]=1.[CH3:11][CH2:12]O.OS(O)(=O)=O>>[CH3:1][C:2]1[CH:6]=[C:5]([CH2:7][C:8]([O:10][CH2:11][CH3:12])=[O:9])[O:4][N:3]=1

Inputs

Step One
Name
Quantity
7.28 g
Type
reactant
Smiles
CC1=NOC(=C1)CC(=O)O
Name
Quantity
200 mL
Type
reactant
Smiles
CCO
Name
Quantity
0.3 mL
Type
reactant
Smiles
OS(=O)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a dark brown oil
FILTRATION
Type
FILTRATION
Details
The crude ester was filtered over a plug of silica (50 g)
WASH
Type
WASH
Details
the product was eluted with 40% Et2O
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was subsequently concentrated

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
CC1=NOC(=C1)CC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 50.2 mmol
AMOUNT: MASS 8.5 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 97.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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